

Application Notes: The Use of HSD17B13 Inhibitors in Cell-Based Assays

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Compound of Interest

Compound Name: *Hsd17B13-IN-49*

Cat. No.: *B12376002*

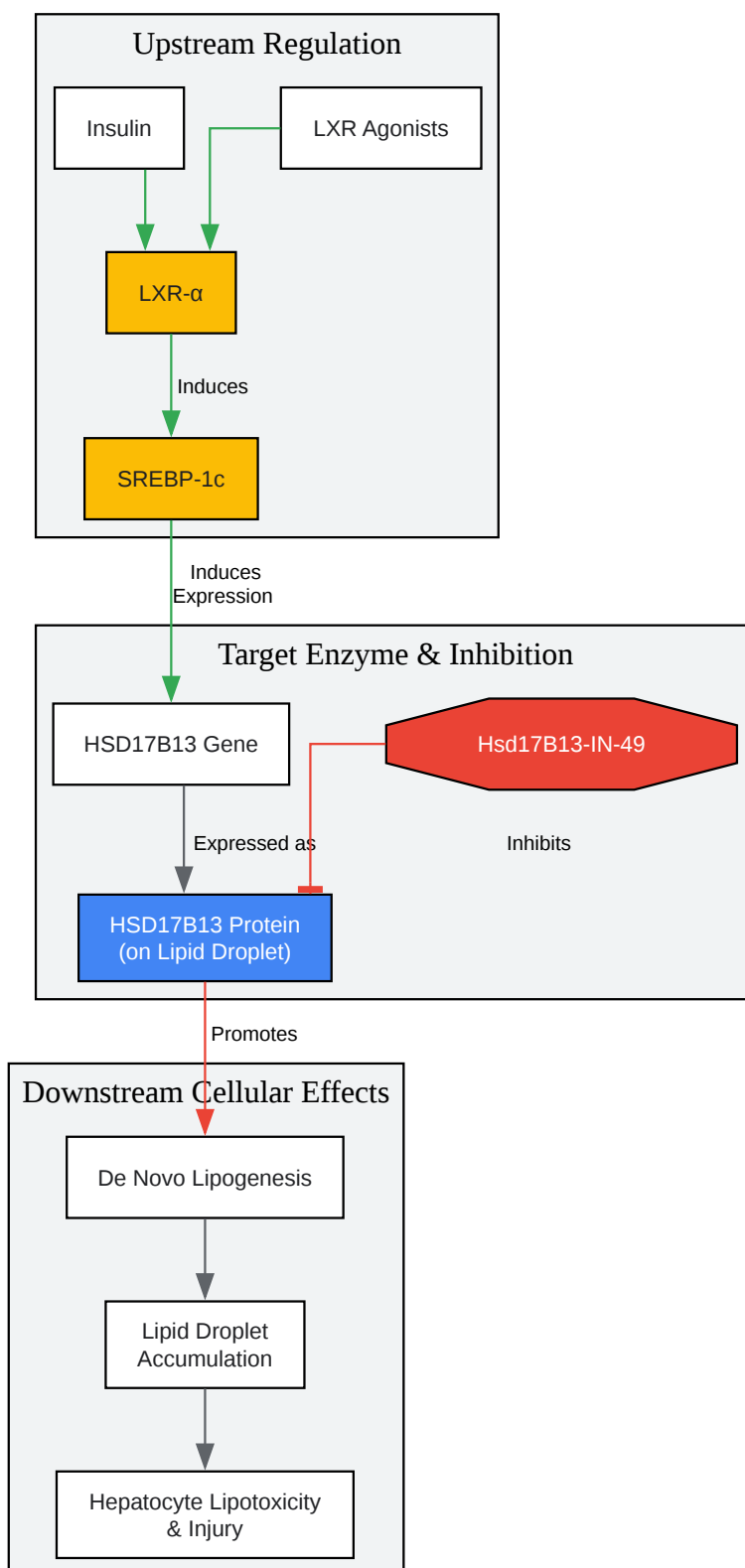
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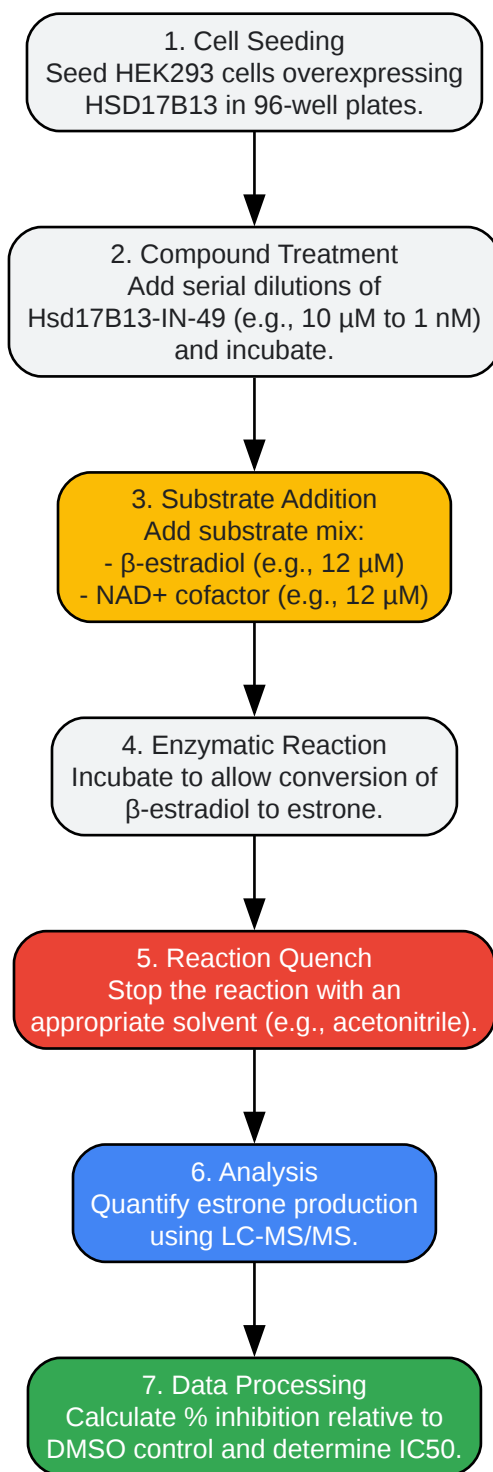
Introduction

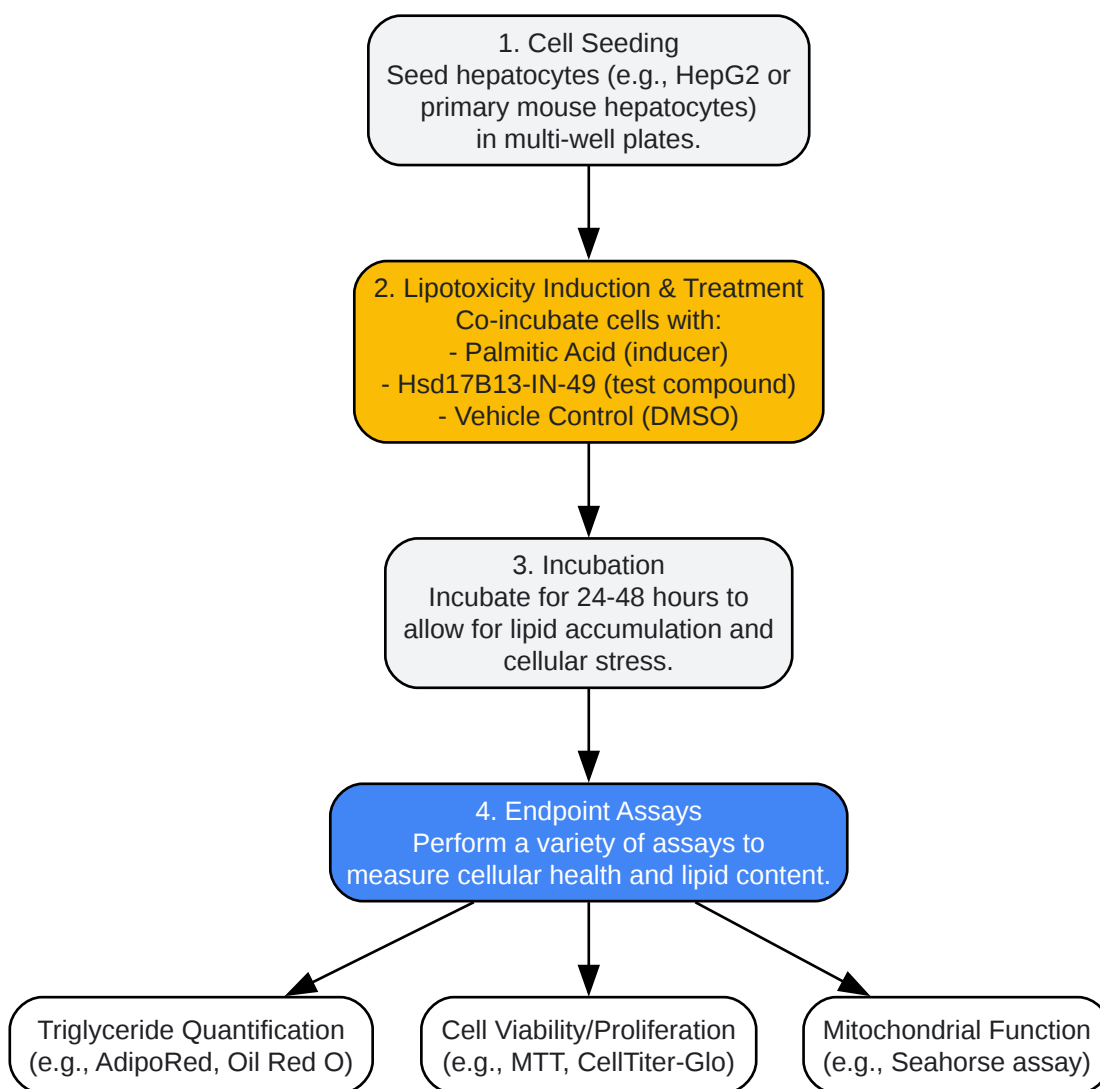
Hydroxysteroid 17- β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4] This makes HSD17B13 a compelling therapeutic target for the development of novel treatments.[5][6] **Hsd17B13-IN-49** is an inhibitor of HSD17B13, designed for in-vitro research to probe the enzyme's function and evaluate the therapeutic potential of its inhibition. These application notes provide detailed protocols for utilizing HSD17B13 inhibitors, such as the well-characterized probe BI-3231, in various cell-based assays.[7][8]

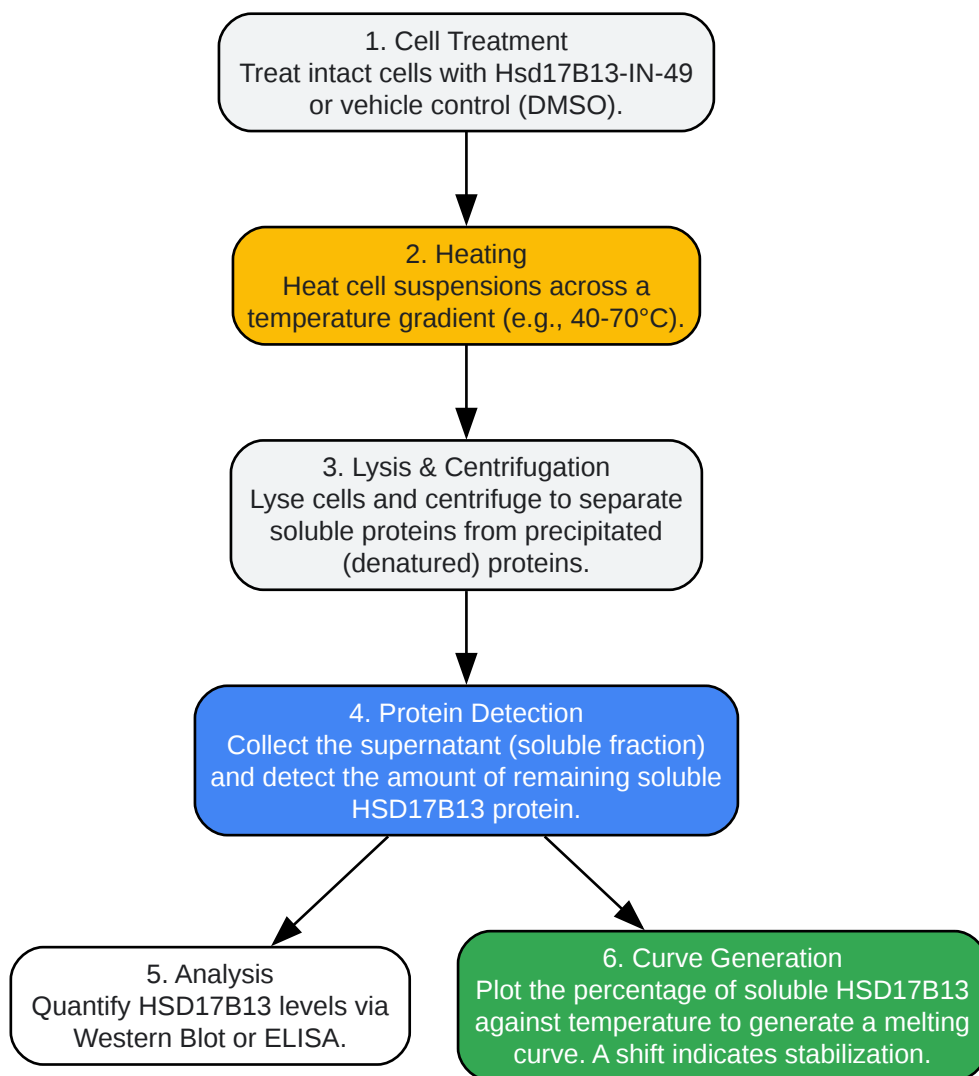
Mechanism of Action

HSD17B13 is involved in hepatic lipid metabolism.[6][9] Its expression is induced by the liver X receptor- α (LXR- α) via the sterol regulatory binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[4][10] Overexpression of HSD17B13 promotes the accumulation of intracellular lipid droplets and can lead to hepatocyte injury.[2][3] HSD17B13 inhibitors block the enzymatic activity of the protein, which is proposed to reduce the lipotoxic effects associated with excessive lipid accumulation in hepatocytes.[1][11]









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